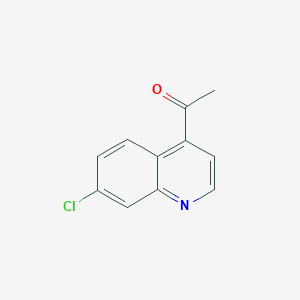

4-Acetyl-7-chloroquinoline

Descripción

Contextualization within the Quinoline (B57606) Scaffold in Medicinal Chemistry Research

The quinoline scaffold, a bicyclic heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. nih.govbohrium.combenthamdirect.com Its rigid structure and the ability to be readily functionalized at various positions make it a "privileged structure" in drug design. nih.govtandfonline.com This framework is a key component in drugs with a wide array of pharmacological activities, including antibacterial, antiviral, anticancer, and antiparasitic properties. nih.govbenthamdirect.com The adaptability of the quinoline nucleus allows for the rational design of novel molecules with enhanced biological activities and minimized side effects. nih.govnih.gov

Historical Perspective on 7-Chloroquinoline (B30040) Derivatives in Drug Discovery

The history of 7-chloroquinoline derivatives is intrinsically linked to the development of antimalarial drugs. The journey began with quinine, an alkaloid isolated from the bark of the Cinchona tree, which was the primary treatment for malaria for centuries. wikipedia.orgresearchgate.net The quest for synthetic alternatives led German scientists to synthesize Resochin (chloroquine) in 1934, a 4-aminoquinoline (B48711) derivative that proved to be a highly effective antimalarial. wikipedia.orgmmv.org Chloroquine (B1663885), and its 7-chloroquinoline core, became a cornerstone of malaria treatment following World War II. mmv.orgtheworld.org However, the emergence of drug-resistant strains of Plasmodium falciparum necessitated the development of new antimalarial agents, many of which are also based on the 7-chloroquinoline scaffold. bohrium.comnih.gov This historical success has spurred ongoing research into the potential of 7-chloroquinoline derivatives for a range of other therapeutic applications. wikipedia.orgnih.gov

Overview of Research Trajectories for 4-Acetyl-7-chloroquinoline and Structural Analogues

Research into this compound and its structural analogues is multifaceted, exploring their potential in various therapeutic areas. A significant focus of this research is the synthesis of novel derivatives and their evaluation for biological activity. For instance, this compound has been utilized as a key intermediate in the synthesis of chalcones, which are precursors to various heterocyclic compounds like pyrazolines and isoxazolines with potential antibacterial properties. asianpubs.org

The substitution at the 4-position of the 7-chloroquinoline ring is a common strategy to develop new bioactive molecules. Research has shown that introducing different functional groups at this position can lead to compounds with significant antimalarial and anticancer activities. tandfonline.comwits.ac.za For example, the synthesis of 2-pyrazoline (B94618) derivatives bearing a 4-aryloxy-7-chloroquinoline fragment has yielded compounds with notable antitumor activity. mdpi.com

Furthermore, the development of hybrid molecules, where the 7-chloroquinoline scaffold is combined with other pharmacologically active moieties, is a promising research avenue. This approach aims to create compounds with multiple modes of action and a reduced likelihood of drug resistance. future-science.commdpi.com The synthesis of 7-chloroquinoline-tethered sulfonamides and their nih.govtandfonline.comsemanticscholar.org-triazole hybrids has resulted in compounds with significant antimalarial activity. future-science.comtandfonline.com

The table below summarizes some of the research on this compound and its analogues, highlighting the diversity of synthesized compounds and their investigated applications.

| Parent Compound | Derivative/Analogue | Research Focus | Key Findings |

| This compound | Chalcones and subsequent pyrazolines/isoxazolines | Antibacterial activity | Synthesis of novel heterocyclic compounds with potential antibacterial properties. asianpubs.org |

| 4,7-Dichloroquinoline (B193633) | N-(Aryl)-7-chloroquinolin-4-amines | Antimalarial, Anticancer | Synthesis of derivatives with moderate to high antimalarial and anticancer activities. tandfonline.com |

| 4,7-Dichloroquinoline | 7-chloroquinolin-4-yl piperazine-1-yl acetamide (B32628) (CQPA) and 4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone (B1245722) (CQPPM) derivatives | Antimalarial activity | Derivatives showed good antimalarial activity with some exhibiting synergistic effects with quinine. wits.ac.za |

| 4,7-Dichloroquinoline | 7-chloroquinoline-sulfonamide hybrids and their nih.govtandfonline.comsemanticscholar.org-triazole hybrids | Antimalarial activity | Majority of compounds demonstrated significant antimalarial activity with low cytotoxicity. future-science.comtandfonline.com |

| 4,7-Dichloroquinoline | 2-Pyrazoline derivatives bearing a 4-aryloxy-7-chloroquinoline fragment | Antitumor activity | Certain derivatives showed remarkable antitumor activity against a panel of cancer cell lines. mdpi.com |

| 4-Azido-7-chloroquinoline | 1,2,3-triazole hybrids | Anticancer activity | Synthesis and characterization of novel hybrid compounds with potential anticancer applications. mdpi.com |

This overview underscores the continued importance of the 7-chloroquinoline scaffold and the specific potential of this compound as a building block for the discovery of new chemical entities with diverse biological activities. The ongoing research in this area holds promise for the development of novel therapeutic agents to address a range of diseases.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(7-chloroquinolin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c1-7(14)9-4-5-13-11-6-8(12)2-3-10(9)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWGPSKTHAATJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50632239 | |

| Record name | 1-(7-Chloroquinolin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89770-25-2 | |

| Record name | 1-(7-Chloroquinolin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Acetyl 7 Chloroquinoline and Its Derivatives

Strategies for Quinoline (B57606) Ring System Elaboration at C-4 and C-7 Positions

The functionalization of the 7-chloroquinoline (B30040) core, especially at the C-4 position, is critical for developing new molecular entities. The chlorine atoms at the C-4 and C-7 positions of precursors like 4,7-dichloroquinoline (B193633) exhibit different reactivities, allowing for selective chemical manipulation.

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for modifying the 4-position of the 7-chloroquinoline scaffold. nih.govnih.gov This reaction typically involves the displacement of a halide, most commonly chloride, at the C-4 position by a nucleophile. The C-4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen atom. This activation makes the SNAr reaction at C-4 significantly more favorable than at C-7. researchgate.net

A practical application of this selectivity is seen in the synthesis of 4-amino-7-chloroquinoline derivatives. For instance, reacting 4,7-dichloroquinoline with various amines, such as 3- or 4-aminoacetophenone, leads to the regioselective substitution of the C-4 chlorine. nih.gov The reaction is typically performed under reflux in a suitable solvent like ethanol (B145695), yielding the corresponding [(7-chloroquinolin-4-yl)amino]acetophenone derivatives. nih.gov This selective functionalization is crucial as it preserves the C-7 chloro-substituent, which is often important for biological activity, while introducing a new pharmacophore at the C-4 position. nih.gov The rate-determining step of this reaction is the initial nucleophilic attack, which temporarily disrupts the aromaticity of the ring. youtube.com The subsequent elimination of the leaving group is fast as it restores the favorable aromatic system. youtube.com

Table 1: Examples of SNAr Reactions for C-4 Functionalization An interactive data table. Users can sort and filter the data.

| Precursor | Nucleophile | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4,7-Dichloroquinoline | 4-Aminoacetophenone | 4-[(7-chloroquinolin-4-yl)amino]acetophenone | Ethanol, Reflux, 9h | Not specified | nih.gov |

| 4,7-Dichloroquinoline | 3-Aminoacetophenone | 3-[(7-chloroquinolin-4-yl)amino]acetophenone | Ethanol, Reflux, 9h | Not specified | nih.gov |

| 4,7-Dichloroquinoline | α,ω-Diamines | 4-N-(aminoalkyl)-7-chloroquinolines | Elevated temperature | High | nih.gov |

| 4,7-Dichloroquinoline | 4-Diethylamino-1-methylbutylamine | Chloroquine (B1663885) | 180 °C | Not specified | chemicalbook.com |

4,7-Dichloroquinoline is a versatile and crucial intermediate for a wide range of antimalarial drugs and other biologically active compounds. guidechem.comwikipedia.org Its synthesis from precursors like 3-chloroaniline (B41212) has been well-established through methods like the Gould-Jacobs reaction. wikipedia.orgorgsyn.orglookchem.com The differential reactivity of its two chlorine atoms allows for selective alkylation and condensation reactions, primarily at the C-4 position.

Condensation of 4,7-dichloroquinoline with various amines is a widely used strategy. A prominent example is the industrial synthesis of the antimalarial drug chloroquine, which involves the condensation of 4,7-dichloroquinoline with 4-diethylamino-1-methylbutylamine at high temperatures. chemicalbook.comgoogle.com This reaction exemplifies the nucleophilic substitution of the C-4 chlorine by the primary amine of the side chain. chemicalbook.com

Further derivatization can be achieved through condensation reactions with other functional groups. For example, N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine, itself synthesized from 4,7-dichloroquinoline, can be reacted with carbonyl compounds like acetyl naphthalene (B1677914) to form Schiff bases. tandfonline.com This type of condensation reaction expands the chemical diversity of derivatives accessible from the 7-chloroquinoline scaffold. tandfonline.com

Click Chemistry Approaches for Triazole and Other Heterocyclic Linkages

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.org Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is considered a premier example and has been extensively used to link quinoline moieties to other molecular fragments. wikipedia.org

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a powerful method for constructing 1,2,3-triazole rings. wikipedia.orgorganic-chemistry.org The copper(I)-catalyzed version of this reaction (CuAAC) proceeds under mild conditions, offers excellent regioselectivity (yielding the 1,4-disubstituted triazole isomer exclusively), and demonstrates a significant rate acceleration compared to the uncatalyzed thermal reaction. organic-chemistry.orgnih.gov

This methodology has been successfully applied to the 7-chloroquinoline system. The key precursor, 4-azido-7-chloroquinoline, can be synthesized from 4,7-dichloroquinoline. This azide intermediate can then undergo a CuAAC reaction with various terminal alkynes. For example, the reaction of 4-azido-7-chloroquinoline with an alkyne derivative of acetaminophen (B1664979), catalyzed by copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270) (to generate the active Cu(I) species in situ), produces a novel 4-amino-7-chloroquinoline-based 1,2,3-triazole hybrid. mdpi.com This approach allows for the modular assembly of complex molecules by linking the quinoline core to other pharmacophores via a stable triazole linker. mdpi.combeilstein-journals.org

The application of ultrasound irradiation in organic synthesis has emerged as a green and efficient technique. rsc.orgnih.govrsc.org Sonochemistry can significantly accelerate reaction rates, improve yields, and reduce reaction times compared to conventional thermal methods. researchgate.netnih.gov These benefits are attributed to the phenomenon of acoustic cavitation, which generates localized high-temperature and high-pressure zones, enhancing mass transfer and reactant reactivity.

In the context of 7-chloroquinoline derivatives, ultrasound has been effectively employed in click synthesis protocols. The synthesis of N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine from 4,7-dichloroquinoline and o-phenylenediamine (B120857) can be achieved in just 30 minutes at 90°C under ultrasonic irradiation. tandfonline.com Subsequent click reactions, such as the formation of Schiff bases or other heterocyclic systems, are also accelerated using an ultrasonic bath. tandfonline.comresearchgate.netmdpi.com The use of ultrasound aligns with the principles of green chemistry by reducing energy consumption and often allowing for simpler work-up procedures. rsc.org Studies have shown that this technique can reduce reaction times from hours to minutes while providing good to excellent yields. tandfonline.commdpi.com

Table 2: Example of Ultrasound-Assisted Click Synthesis An interactive data table. Users can sort and filter the data.

| Reactant 1 | Reactant 2 | Product Type | Method | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 4,7-dichloroquinoline | o-phenylenediamine | Diamine derivative | Ultrasound | 30 min | Good | tandfonline.com |

| N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine | Acetyl naphthalene | Schiff base | Ultrasound | 30 min | Good | tandfonline.com |

| 4-azido-7-chloroquinoline | Alkyne-acetaminophen | Triazole hybrid | Conventional (CuAAC) | 24 h | Not specified | mdpi.com |

| Aromatic acid hydrazides | Quinoline-carbaldehydes | N-acylhydrazones | Ultrasound | 4-6 min | Excellent | mdpi.com |

Synthesis of Specific Derivative Classes

The synthetic methodologies described above enable the creation of diverse classes of 4-acetyl-7-chloroquinoline derivatives and related analogues. Each class possesses a distinct structural motif introduced at the C-4 position of the quinoline ring.

4-Anilinoquinoline Derivatives: Synthesized via SNAr reactions, this class involves the attachment of a substituted aniline (B41778) moiety at the C-4 position. An example is the synthesis of 4-[(7-chloroquinolin-4-yl)amino]acetophenone from 4,7-dichloroquinoline and 4-aminoacetophenone. nih.gov These compounds are structurally related to known kinase inhibitors and antimalarial agents.

Schiff Base Derivatives: These are formed through the condensation of a primary amine on a 7-chloroquinoline scaffold with a carbonyl compound. For instance, N¹-(7-chloroquinolin-4-yl)-N²-(1-(naphthalen-8-yl)ethylidene)-benzene-1,2-diamine is formed by reacting a diamine-substituted quinoline with acetyl naphthalene, creating an imine linkage. tandfonline.com

1,2,3-Triazole Derivatives: Prepared using the CuAAC click reaction, this class features a triazole ring linking the 7-chloroquinoline core to another molecule. The synthesis of N-[7-chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide from 4-azido-7-chloroquinoline and an alkyne-functionalized acetaminophen is a key example. mdpi.com The triazole ring acts as a rigid and stable linker, which is a valuable feature in drug design.

Hydrazone Derivatives: The condensation of a hydrazine-substituted quinoline with aldehydes or ketones leads to the formation of hydrazones. 7-chloroquinolin-4-yl arylhydrazone derivatives have been synthesized and investigated for their biological activities. researchgate.net

Chalcone (B49325) and Pyrazoline Derivatives from 4-Aryloxy-7-chloroquinoline Fragments

A significant synthetic route involves the creation of chalcones and their subsequent conversion into pyrazoline derivatives. This methodology begins with the 4-aryloxy-7-chloroquinoline fragment, which serves as a key building block.

The initial step is the synthesis of novel chalcone derivatives. This is typically achieved through a Claisen-Schmidt condensation reaction. nih.govnih.gov In this process, a 4-(7-chloroquinolin-4-yloxy)-substituted benzaldehyde (B42025) is reacted with an appropriate acetophenone (B1666503) in an ethanolic solution with a base, such as 20% sodium hydroxide (B78521), acting as a catalyst. nih.gov The precursor, a 4-(7-chloroquinolin-4-yloxy)benzaldehyde, is prepared by a selective nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C-4 position of 4,7-dichloroquinoline with a substituted 4-hydroxybenzaldehyde. nih.govresearchgate.net

Once the [(7-chloroquinolin-4-yl)oxy]chalcones are synthesized, they are used as intermediates to form pyrazoline rings. thepharmajournal.com A new series of NH-pyrazoline derivatives can be synthesized via a cyclocondensation reaction of the chalcones with hydrazine (B178648) hydrate. nih.gov Furthermore, these NH-pyrazolines can be readily converted into N-acetyl or N-formyl pyrazoline derivatives by treatment with acetic anhydride (B1165640) or formic acid, respectively. nih.gov These 2-pyrazoline (B94618) derivatives bearing the 4-aryloxy-7-chloroquinoline fragment are considered valuable leads for the development of new therapeutic agents. nih.gov

Table 1: Synthesis of Chalcone and Pyrazoline Derivatives

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4,7-dichloroquinoline, 4-hydroxy-3-methoxybenzaldehyde | K₂CO₃, DMF | 4-(7-chloroquinolin-4-yloxy)-3-methoxybenzaldehyde |

| 2 | 4-(7-chloroquinolin-4-yloxy)-3-methoxybenzaldehyde, Substituted Acetophenone | 20% NaOH, Ethanol, RT | [(7-chloroquinolin-4-yl)oxy]chalcones |

| 3 | [(7-chloroquinolin-4-yl)oxy]chalcones, Hydrazine Hydrate | Ethanol | NH-Pyrazoline derivatives |

| 4a | NH-Pyrazoline derivatives | Acetic Anhydride | N-acetylpyrazoline derivatives |

| 4b | NH-Pyrazoline derivatives | Formic Acid | N-formylpyrazoline derivatives |

Pyrimidinone/Thione Derivatives via Cyclization Reactions

Chalcones derived from this compound serve as versatile precursors for the synthesis of various heterocyclic systems, including pyrimidinone and pyrimidinethione derivatives. These six-membered heterocyclic compounds are synthesized through cyclization reactions.

The general method involves the reaction of an α,β-unsaturated ketone (chalcone) with urea (B33335) or thiourea (B124793). researchgate.netresearchgate.net For the synthesis of pyrimidine-2-thione derivatives, a chalcone is reacted with thiourea in an alkaline medium, typically using potassium hydroxide in ethanol. juniperpublishers.com This reaction proceeds via a Michael addition of the thiourea to the chalcone, followed by an intramolecular cyclization and dehydration to yield the final dihydropyrimidinethione product. Similarly, pyrimidinone derivatives can be obtained by using urea instead of thiourea. researchgate.net These reactions are often facilitated by microwave irradiation to reduce reaction times and improve yields. juniperpublishers.com

Table 2: Synthesis of Pyrimidinone/Thione Derivatives

| Starting Material | Reagent | Conditions | Product |

| This compound derived chalcone | Thiourea | KOH, Ethanol, Microwave | Pyrimidine-2-thione derivative |

| This compound derived chalcone | Urea | KOH/HCl, Ethanol | Pyrimidin-2-one derivative |

| This compound derived chalcone | Guanidine | KOH, Ethanol | 2-Aminopyrimidine derivative |

Morita-Baylis-Hillman Adducts (MBHA)/7-Chloroquinoline Hybrids

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that produces densely functionalized molecules known as MBH adducts (MBHA). scienceopen.comscielo.br This methodology has been employed to synthesize novel hybrids incorporating the 7-chloroquinoline moiety.

The synthesis begins with the preparation of a suitable Michael acceptor derived from 4,7-dichloroquinoline. researchgate.net For instance, 4,7-dichloroquinoline can be reacted with a diol, followed by treatment with thionyl chloride and then potassium acrylate (B77674) to generate a 7-chloroquinoline-based acrylate, which serves as the Michael acceptor. researchgate.net This acceptor is then subjected to the Morita-Baylis-Hillman reaction with various aldehydes, such as ortho-, meta-, or para-nitrobenzaldehyde, in the presence of a catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane). scienceopen.comscielo.br This reaction creates a new chiral center and introduces additional functional groups, resulting in MBHA/7-chloroquinoline hybrids. scienceopen.comscielo.brkisti.re.kr The resulting adducts, which link a nitroaromatic MBHA moiety to the 7-chloroquinoline core via a spacer, have shown significant cytotoxic potential, indicating that the hybridization of these two pharmacophores can enhance biological activity. scielo.brresearchgate.net

Table 3: Antiproliferative Activity of MBHA/7-Chloroquinoline Hybrids

| Cell Line | Compound Feature | IC₅₀ (µmol L⁻¹) | Selectivity Index |

| MCF-7, HCT-116, HL-60, NCI-H292 | Adduct with ortho-nitro group | 4.60 | up to 11.89 |

Data sourced from studies on the antiproliferative activity of newly synthesized adducts. scienceopen.comscielo.brresearchgate.net

Thiazole-Based Hybrid Systems

Molecular hybridization involving the fusion of a thiazole (B1198619) ring with the 7-chloroquinoline scaffold has emerged as a promising strategy in drug design. ekb.eg The synthesis of these hybrid systems is often achieved through well-established heterocyclic chemistry reactions.

A primary and efficient method for constructing the thiazole ring is the Hantzsch thiazole synthesis. researchgate.net This reaction involves the cyclocondensation of a thioamide or thiourea derivative with an α-haloketone. ekb.eg In this context, a thiourea derivative of 4-amino-7-chloroquinoline can be reacted with various substituted phenacyl bromides (α-bromoketones) in a solvent like ethanol under reflux to yield the desired thiazole-based hybrid. nih.govnih.gov

Alternative and green synthetic approaches have also been developed. For example, the synthesis of thiazole-quinoline hybrids can be conveniently performed under ultrasound irradiation, which often leads to highly selective conversions, shorter reaction times, and simpler work-up procedures compared to conventional heating methods. rsc.org

Table 4: Synthetic Methods for Thiazole-Quinoline Hybrids

| Method | Reactant 1 | Reactant 2 | Conditions | Advantages |

| Hantzsch Synthesis | 7-Chloroquinoline-thiourea | α-Haloketone (e.g., Phenacyl bromide) | Reflux in Ethanol | Robust, versatile |

| Ultrasound Irradiation | Thioamide/Thiourea, α-Haloketone | Ultrasound | Short reaction times, high selectivity, good yields |

Steroidal Conjugates of 4-Amino-7-chloroquinoline

The conjugation of steroids to pharmacologically active molecules like 4-amino-7-chloroquinoline is a strategy used to enhance target specificity and therapeutic efficacy. nih.govsemanticscholar.org The synthesis of these steroidal conjugates relies on forming a stable, often hydrolyzable, linkage between the steroidal backbone and the quinoline moiety.

The amino group at the C-4 position of 4-amino-7-chloroquinoline is a key handle for conjugation. stackexchange.com It can act as a nucleophile to form various types of linkages:

Amide Linkage: A steroid containing a carboxylic acid functional group can be coupled with 4-amino-7-chloroquinoline using standard peptide coupling reagents (e.g., DCC, EDC/HOBt). This forms a stable amide bond.

Carbamate (B1207046) Linkage: Reaction of 4-amino-7-chloroquinoline with a steroid chloroformate or by activating a steroidal alcohol with phosgene (B1210022) or a phosgene equivalent, followed by reaction with the amine, yields a carbamate linkage. nih.gov

Ester Linkage: While less direct for the amino group, a linker containing a carboxylic acid can first be attached to the 4-amino group, and this new acid functionality can then be esterified with a hydroxyl group on the steroid.

The choice of steroid and the type and length of the linker are critical variables that can be modified to optimize the properties of the final conjugate. nih.gov

Table 5: Potential Linkages for Steroid-4-Amino-7-chloroquinoline Conjugates

| Linkage Type | Steroid Functional Group | Quinoline Functional Group | Coupling Method |

| Amide | Carboxylic Acid (-COOH) | Amine (-NH₂) | Peptide coupling (e.g., EDC/HOBt) |

| Carbamate | Chloroformate (-OCOCl) or Alcohol (-OH) | Amine (-NH₂) | Reaction with chloroformate or phosgene activation |

| Ether (via linker) | Halide (-X) or Alcohol (-OH) | Amine (-NH₂) | Alkylation of amine with a bifunctional linker, then Williamson ether synthesis |

Thiourea and Dithiobiuret Derivatives

Thiourea and its derivatives are important synthons in organic chemistry and often exhibit a wide range of biological activities. mdpi.com Synthesis of thiourea derivatives of 4-amino-7-chloroquinoline is a straightforward process.

The most common method involves the reaction of 4-amino-7-chloroquinoline with a suitable isothiocyanate. researchgate.net The reaction is typically carried out by stirring the two components in a solvent such as dichloromethane (B109758) or acetone (B3395972) at room temperature or under reflux. analis.com.myresearchgate.net The nucleophilic amino group of the quinoline attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the N,N'-disubstituted thiourea derivative in good yield. researchgate.net

Dithiobiuret derivatives can be synthesized from the corresponding thiourea. This can involve the reaction of the synthesized 7-chloroquinoline-thiourea with another molecule of an isothiocyanate under specific conditions. Alternatively, symmetrical dithiobiurets can be prepared through other multi-step reaction sequences. mdpi.com

Table 6: Synthesis of 4-Amino-7-chloroquinoline Thiourea Derivatives

| Quinoline Reactant | Isothiocyanate Reactant | Solvent | Conditions | Product |

| 4-Amino-7-chloroquinoline | Phenyl isothiocyanate | Acetone | Reflux | 1-(7-Chloroquinolin-4-yl)-3-phenylthiourea |

| 4-Amino-7-chloroquinoline | Methyl isothiocyanate | Dichloromethane | Room Temp | 1-(7-Chloroquinolin-4-yl)-3-methylthiourea |

| 4-Amino-7-chloroquinoline | Allyl isothiocyanate | Ethanol | Reflux | 1-Allyl-3-(7-chloroquinolin-4-yl)thiourea |

α-Aminophosphonate Derivatives Containing Quinoline Moieties

α-Aminophosphonates are structural analogues of α-amino acids and are of significant interest in medicinal chemistry. researchgate.net The synthesis of α-aminophosphonates containing a quinoline moiety is efficiently achieved through the multi-component Kabachnik-Fields reaction. nih.govnih.gov

This one-pot reaction involves the condensation of three components: an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl or diaryl phosphite (B83602) (>P(O)H species). researchgate.netcore.ac.uk To incorporate the 7-chloroquinoline scaffold, one of the starting materials must be a quinoline derivative. For example:

A 7-chloroquinoline-4-carbaldehyde (B3024056) can be reacted with a primary or secondary amine and a dialkyl phosphite. nih.gov

Alternatively, 4-amino-7-chloroquinoline can be used as the amine component, reacting with an aldehyde and a phosphite.

The reaction is often promoted by a catalyst, and various catalytic systems have been developed, including Lewis acids (e.g., ZnCl₂), ionic liquids, and heterogeneous catalysts, to improve yields and facilitate greener reaction conditions. nih.govnih.gov An alternative route is the aza-Pudovik reaction, which is the two-component addition of a phosphite to a pre-formed imine (Schiff base). nih.gov

Table 7: Kabachnik-Fields Reaction for Quinoline-based α-Aminophosphonates

| Quinoline Component | Carbonyl Component | Amine Component | Phosphite Component | Catalyst/Conditions |

| 7-Chloroquinoline-carbaldehyde | (Aldehyde) | Substituted Amine | Triethylphosphite | Ionic Liquid [TEAA], US Irradiation |

| (Amine) | Substituted Aldehyde | 4-Amino-7-chloroquinoline | Diphenyl Phosphite | ZnCl₂/PPh₃, Room Temp |

Rigorous Spectroscopic and Spectrometric Characterization of 4 Acetyl 7 Chloroquinoline and Its Derivatives

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for characterizing the chromophoric systems within molecules. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are indicative of the types of electronic transitions occurring, which are directly related to the structure of the molecule's conjugated system.

For derivatives of 4-acetyl-7-chloroquinoline, the UV-Vis spectrum reveals characteristic absorptions corresponding to π→π* and n→π* transitions. In a study of 4-[(7-chloroquinolin-4-yl)amino]acetophenone, a key derivative, the spectrum was recorded in Dimethyl sulfoxide (B87167) (DMSO). nih.gov The analysis identified two primary absorption bands. nih.gov The band at a lower wavelength is attributed to π→π* transitions within the aromatic quinoline (B57606) and acetophenone (B1666503) rings, while the band at a higher wavelength is assigned to a combination of π→π* and/or n→π* transitions involving the conjugated carbonyl group. nih.gov

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, cm⁻¹ mol⁻¹ L) | Assignment |

| 4-[(7-chloroquinolin-4-yl)amino]acetophenone | DMSO | 261 | 2100 | Aromatic π→π |

| 362 | 2792 | π→π and/or n→π* (conjugated carbonyl) |

This table presents UV-Vis absorption data for a derivative of this compound, highlighting the electronic transitions within the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of molecules by generating gas-phase ions from a liquid solution with minimal fragmentation. When coupled with tandem mass spectrometry (MS/MS) experiments using collision-induced dissociation (CID), it becomes a powerful tool for structural elucidation. In this process, a specific precursor ion is selected and fragmented by collision with an inert gas, and the resulting product ions are analyzed.

The study of 4-[(7-chloroquinolin-4-yl)amino]acetophenone using ESI-CID-MS² in positive ion mode provided significant insights into the fragmentation dynamics of the 4-amino-7-chloroquinoline nucleus when an acetyl group is present. nih.gov The fragmentation of the protonated molecular ion [M+H]⁺ at m/z 297.00 was analyzed, revealing a series of characteristic product ions that help confirm the compound's structure. nih.gov

| Precursor Ion (m/z) | Collision Energy | Product Ions (m/z) | Relative Abundance (%) |

| 297.00 [M+H]⁺ | 40-45 eV | 253.01 | 100 |

| 218.03 | 33 | ||

| 163.01 | 5 | ||

| 137.97 | ~1 | ||

| 110.99 | ~1 | ||

| 91.09 | ~2 | ||

| 77.09 | ~1 | ||

| 43.13 | ~1 |

This table details the fragmentation pattern of protonated 4-[(7-chloroquinolin-4-yl)amino]acetophenone as determined by ESI-CID-MS², showing the major product ions and their relative abundances.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This precision is critical for confirming the molecular formula of a newly synthesized compound and distinguishing it from other compounds with the same nominal mass.

For 4-[(7-chloroquinolin-4-yl)amino]acetophenone, HRMS analysis using ESI confirmed the elemental composition. nih.gov The experimentally measured mass of the protonated molecule was compared to the theoretically calculated mass, showing excellent agreement and thus validating the proposed molecular formula. nih.gov

| Compound | Formula | Ion | Calculated Exact Mass [M+H]⁺ (m/z) | Found Mass [M+H]⁺ (m/z) |

| 4-[(7-chloroquinolin-4-yl)amino]acetophenone | C₁₇H₁₄ClN₂O | [M+H]⁺ | 297.00 | 296.95 |

This table displays the HRMS data for 4-[(7-chloroquinolin-4-yl)amino]acetophenone, demonstrating the high accuracy of the mass measurement used to confirm its elemental composition.

Electron Paramagnetic Resonance (EPR) Spectroscopy (for Metal Complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons, such as transition metal complexes. It provides detailed information about the electronic structure and the environment of the paramagnetic center. The EPR spectrum is often characterized by the g-value, which is analogous to the chemical shift in NMR. The anisotropy of the g-value can provide insights into the geometry of the metal complex. nih.govillinois.edu

In the characterization of a copper(II) complex with the 4-[(7-chloroquinolin-4-yl)amino]acetophenone ligand, EPR spectroscopy was employed. nih.gov The study reported an isotropic g-value (gᵢₛₒ) for the solid-state complex, suggesting that the ligand acts as a chelating agent, coordinating to the copper(II) center through the endocyclic nitrogen of the quinoline ring. nih.gov

| Complex | Phase | g-value |

| {4-[(7-chloroquinolin-4-yl)amino]acetophenone}copper(II) chloride | Solid | gᵢₛₒ = 2.1658 |

This table shows the isotropic g-value obtained from the EPR spectrum of a copper(II) complex of a this compound derivative, providing information about the paramagnetic metal center.

Mechanistic Studies of Biological Activities in in Vitro Systems for 4 Acetyl 7 Chloroquinoline and Its Derivatives

Antimalarial Activity Research

Derivatives of 7-chloroquinoline (B30040) have been a cornerstone of antimalarial research for decades. Investigations into their mechanism of action reveal a multi-pronged attack on the Plasmodium falciparum parasite, the primary causative agent of the most severe form of malaria.

Inhibition of Plasmodium falciparum Growth in In Vitro Assays

A primary method for evaluating the potential of new antimalarial compounds is to test their ability to inhibit the growth of P. falciparum in an in vitro setting, typically using infected human red blood cells. Numerous studies have demonstrated that derivatives of 7-chloroquinoline effectively inhibit parasite proliferation. For instance, novel 7-chloroquinoline derivatives have shown significant inhibitory effects against the P. falciparum NF54 strain. ul.ie Two particularly active derivatives, CQPA-26 and CQPPM-9, displayed potent antimalarial activity with IC50 values of 1.29 µM and 1.42 µM, respectively. ul.ie

Further research into hybrid molecules has also yielded promising results. A series of phenothiazine-quinoline hybrids were tested against both chloroquine-sensitive (CQ-S) D10 and chloroquine-resistant (CQ-R) W2 strains of P. falciparum. Several of these compounds exhibited antiplasmodial activity in the low micromolar or nanomolar range. nih.gov Similarly, a derivative labeled SKM13, which incorporates an α,β-unsaturated amide, proved to be more effective than chloroquine (B1663885) against a CQ-resistant P. falciparum strain. nih.gov These studies underscore the potential of modifying the 7-chloroquinoline core to overcome existing drug resistance. ul.ienih.gov

Table 1: In Vitro Antiplasmodial Activity of Selected 7-Chloroquinoline Derivatives

| Compound | P. falciparum Strain | IC50 (µM) |

|---|---|---|

| CQPA-26 | NF54 | 1.29 |

| CQPPM-9 | NF54 | 1.42 |

| Quinine (Reference) | NF54 | 0.18 |

Data sourced from Kathrada et al. (2022). ul.ie

Inhibition of Hemozoin Formation (β-hematin)

During its intraerythrocytic stage, the malaria parasite digests hemoglobin from the host red blood cell, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin, which is biochemically equivalent to β-hematin. researchgate.net This detoxification pathway is a critical target for quinoline-based antimalarials.

Compounds like 4-Acetyl-7-chloroquinoline and its derivatives are understood to interfere with this process. They are believed to act by decreasing the rate of hemozoin formation rather than irreversibly blocking it. mdpi.com These drugs inhibit the formation of β-hematin, leading to an accumulation of toxic heme within the parasite. mdpi.com This buildup of free heme is detrimental to the parasite, ultimately causing its death. mdpi.com Studies have established a strong correlation between the ability of quinoline (B57606) compounds to inhibit β-hematin formation and their antimalarial activity. nih.gov The mechanism is thought to involve the adsorption of the drug molecules onto the surface of growing β-hematin crystals, thereby hindering further polymerization. nih.gov

Modulation of Parasite Enzymes (e.g., Falcipain-2, Lactate (B86563) Dehydrogenase)

Beyond disrupting heme detoxification, quinoline derivatives also target essential parasite enzymes. Falcipain-2 (FP-2), a cysteine protease, plays a crucial role in the initial stages of hemoglobin degradation by the parasite. researchgate.netresearchgate.net Inhibiting this enzyme can starve the parasite of necessary amino acids and halt its development. researchgate.net A study on quinoline-triazole hybrids demonstrated that these compounds could effectively inhibit the catalytic activity of FP-2. Two compounds from this series, T4 and T7, inhibited FP-2 with IC50 values of 16.16 µM and 25.64 µM, respectively, and arrested parasite development at the trophozoite stage. researchgate.netresearchgate.net

The accumulation of free heme, resulting from the inhibition of hemozoin formation, can also indirectly lead to the inhibition of other enzymes. Increased free hemin can catalyze peroxidative reactions that result in the inhibition of cysteine proteases crucial for the parasite's survival. researchgate.netnih.gov

Role of Metal Complexation in Potentiating Antimalarial Action

A promising strategy to enhance the efficacy of quinoline-based drugs and combat resistance is the formation of metal complexes. Coordinating the quinoline ligand with a metal center can improve the drug's bioactive speciation and cellular distribution, potentially broadening its spectrum of activity across multiple stages of the parasite's life cycle.

Research has shown that metal complexes of quinoline derivatives, involving metals such as ruthenium, gold, iridium, iron, and cobalt, can exhibit higher antimalarial potential than the free ligands. For instance, certain gold and ruthenium complexes of quinoline derivatives have demonstrated significant potency against various P. falciparum strains, in some cases outperforming chloroquine. This approach represents an attractive alternative for the development of new and more robust antimalarial agents.

Anticancer and Antiproliferative Activity Research

The 7-chloroquinoline scaffold, initially recognized for its antimalarial properties, has also been investigated for its potential as an anticancer agent. Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines.

In Vitro Cytotoxicity Against Human Cancer Cell Lines

Numerous studies have documented the antiproliferative activity of 7-chloroquinoline derivatives against a wide panel of human cancer cell lines. The cytotoxic potential is often quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

For example, a study on Morita-Baylis-Hillman adducts derived from 7-chloroquinoline reported significant cytotoxic activity against several cancer cell lines. One derivative, compound 14 , was particularly potent, with IC50 values of 4.60 µM in MCF-7 (breast adenocarcinoma), 11.03 µM in HCT-116 (colon cancer), 10.72 µM in NCI-H292 (mucoepidermoid pulmonary carcinoma), and 8.23 µM in HL-60 (promyelocytic leukemia) cells.

Another extensive study evaluated 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives against eight human cancer cell lines. nih.govnih.gov This research found that sulfonyl N-oxide derivatives were particularly effective. For instance, compounds 73 and 74 showed high activity against HCT-116 cells (IC50 of 1.99 µM and 2.22 µM, respectively) and A549 lung cancer cells (IC50 of 5.01 µM and 5.25 µM, respectively). nih.gov Furthermore, 7-chloroquinolinehydrazones have demonstrated submicromolar GI50 values against the NCI-60 panel of cell lines, which includes melanoma, ovarian, renal, and prostate cancer lines, as well as the NCI-H446 small cell lung cancer line.

In the context of melanoma, a hybrid of 2-methyl-7-chloroquinoline and methylcarbazole, named lj-2-66 , showed potent activity against BRAF-mutant melanoma cell line A375, with an IC50 value of 100 nM. mdpi.com Research on 7-chloroquinoline-1,2,3-triazoyl carboxamides also revealed significant dose-dependent cytotoxicity against MDA-MB-231 triple-negative breast cancer cells, with compound QTCA-1 displaying an IC50 of 19.91µM after 72 hours of treatment.

Table 2: In Vitro Cytotoxicity (IC50/GI50 in µM) of Selected 7-Chloroquinoline Derivatives Against Various Human Cancer Cell Lines

| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | NCI-H292 (Lung) | MDA-MB-231 (Breast) | A375 (Melanoma) | HL-60 (Leukemia) |

|---|---|---|---|---|---|---|---|

| Compound 14 | 4.60 | 11.03 | - | 10.72 | - | - | 8.23 |

| Compound 73 nih.gov | - | 1.99 | 5.01 | - | - | - | - |

| Compound 74 nih.gov | - | 2.22 | 5.25 | - | - | - | - |

| QTCA-1 | >25 | - | - | - | 19.91 (72h) | - | - |

| lj-2-66 mdpi.com | - | - | - | - | - | 0.10 | - |

Note: "-" indicates data not reported in the cited source.

Investigation of Molecular Targets (e.g., EGFR Tyrosine Kinase, PI3Kα)

Derivatives of the 7-chloroquinoline scaffold have been investigated as inhibitors of key signaling proteins implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase and Phosphatidylinositol 3-kinase alpha (PI3Kα).

EGFR Tyrosine Kinase: The Epidermal Growth Factor Receptor is a critical target in cancer therapy due to its role in regulating cell growth, proliferation, and differentiation. mdpi.com Certain 4-anilino-7-chloroquinoline derivatives, which share the core 7-chloroquinoline structure with this compound, have been specifically designed and synthesized to target the ATP-binding site of EGFR. Virtual screening through molecular docking predicted that these compounds could adopt a binding mode similar to known EGFR inhibitors. nih.gov Subsequent in vitro testing on the human breast carcinoma cell line (MCF-7), which has high EGFR expression, confirmed potent cytotoxic activity. nih.gov Several of these 4-anilino-7-chloroquinoline derivatives displayed IC50 values in the nanomolar range, indicating strong inhibitory potential against cancer cells driven by EGFR signaling. nih.gov

PI3Kα: The PI3K/Akt signaling pathway is another crucial cascade that is frequently hyperactivated in various human cancers, making its components, particularly the p110α isoform (PI3Kα), attractive therapeutic targets. mdpi.com While direct studies on this compound derivatives are limited, research on the closely related 4-aminoquinazoline scaffold provides significant insights. A series of 4-aminoquinazoline derivatives have been synthesized and shown to be potent and selective inhibitors of PI3Kα. mdpi.com One of the lead compounds from this series effectively suppressed PI3Kα kinase activity with an IC50 value of 13.6 nM, leading to the blockage of the downstream PI3K/Akt pathway in HCT116 cells. mdpi.com This research on a similar heterocyclic scaffold suggests that the 7-chloroquinoline framework could also be a viable starting point for the development of PI3Kα inhibitors.

Induction of Mitochondrial Depolarization

The mitochondrion is a key organelle in regulating cell death, and its disruption is a known mechanism of action for various therapeutic agents. Chloroquine, a well-known 4-amino-7-chloroquinoline derivative, has been shown to induce cell death in glioma cells associated with the loss of mitochondrial membrane potential. This effect points to the mitochondria as a potential target for this class of compounds.

Further studies on related quinazoline derivatives designed as PI3Kα inhibitors have shown that their mechanism of action involves the induction of apoptosis through a mitochondrial-dependent pathway. mdpi.com This suggests that derivatives of the 7-chloroquinoline scaffold may exert their cytotoxic effects not only by inhibiting specific kinases but also by directly impacting mitochondrial integrity, leading to the dissipation of the membrane potential and triggering programmed cell death.

Antimicrobial Activity Research

Derivatives of this compound, particularly those modified at the 4-position, have been the subject of extensive research to evaluate their efficacy against a wide range of pathogenic microorganisms. These studies have unveiled broad-spectrum activity, encompassing bacteria, fungi, and mycobacteria.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The 7-chloroquinoline core is a versatile scaffold for the development of antibacterial agents. Various derivatives have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 7-chloroquinoline sulphonamide derivatives synthesized from 4,7-dichloroquinoline (B193633) were screened for their in vitro antibacterial activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Klebsiella pneumoniae (Gram-negative). researchgate.net Similarly, certain 4-hydroxy-2-quinolone analogs containing the quinoline core showed notable inhibitory effects against S. aureus. nih.gov

Interactive Table: Antibacterial Activity of Selected 7-Chloroquinoline Derivatives

| Compound Type | Gram-Positive Strain | Gram-Negative Strain | Reference |

|---|---|---|---|

| 7-Chloroquinoline Sulphonamides | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Klebsiella pneumoniae | researchgate.net |

Antifungal Efficacy Against Fungal Strains (e.g., Saccharomyces cerevisiae, C. parapsilosis, A. fumigatus, C. albicans)

The antifungal potential of 7-chloroquinoline derivatives has been well-documented, particularly against pathogenic yeasts of the Candida genus. A study evaluating fifteen 7-chloro-4-arylhydrazonequinolines demonstrated significant in vitro antifungal activity against eight different oral fungi, including multiple Candida species such as Candida albicans and Candida parapsilosis. researchgate.net Several of these hydrazone derivatives exhibited minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values that were comparable to the first-line antifungal drug, fluconazole. researchgate.netresearchgate.net

Furthermore, the activity of these derivatives extends to filamentous fungi. Some newly synthesized 7-chloroquinoline derivatives have shown significant efficacy against Aspergillus fumigatus and Aspergillus niger, as well as moderate activity against C. albicans. nih.gov While specific data against Saccharomyces cerevisiae is less common in therapeutic studies, the broad activity against other pathogenic yeasts highlights the potential of this chemical class.

Interactive Table: Antifungal Activity of 7-Chloro-4-arylhydrazonequinolines

| Fungal Strain | Activity Noted | Reference |

|---|---|---|

| Candida albicans | MIC/MFC comparable to fluconazole | researchgate.netnih.gov |

| Candida parapsilosis | MIC/MFC comparable to fluconazole | researchgate.net |

| Aspergillus fumigatus | Significant activity observed | nih.gov |

Antitubercular Activity Against Mycobacterium tuberculosis

A particularly promising area of research for 7-chloroquinoline derivatives is in the development of new agents against Mycobacterium tuberculosis. Hydrazone derivatives, synthesized from 4-hydrazinyl-7-chloroquinoline (a derivative of this compound), have shown potent antitubercular activity. nih.govmdpi.com In one study, a series of twenty-one 7-chloro-4-quinolinylhydrazones were evaluated in vitro against the H37Rv strain of M. tuberculosis. nih.govnih.gov Several compounds from this series were found to be non-cytotoxic and exhibited significant activity, with minimum inhibitory concentrations (MIC) as low as 2.5 µg/mL. nih.govnih.gov This level of potency is comparable to that of first-line anti-TB drugs like ethambutol (MIC 3.12 µg/mL) and rifampicin (MIC 2.0 µg/mL). nih.gov

Interactive Table: Antitubercular Activity of Lead 7-Chloro-4-quinolinylhydrazones

| Compound | MIC (µg/mL) against M. tuberculosis H37Rv | Reference Drug | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 3f | 2.5 | Ethambutol | 3.12 | nih.gov |

| 3i | 2.5 | Rifampicin | 2.0 | nih.gov |

Proposed Mechanisms Against Microbial Targets (e.g., DNA gyrase, Lanosterol 14α-Demethylase)

DNA Gyrase: The primary mechanism of antibacterial action for the broader class of quinolone compounds is the inhibition of DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, controlling the topological state of the DNA through supercoiling. Quinolones stabilize the complex formed between DNA gyrase and DNA, which leads to stalled replication forks, inhibition of DNA synthesis, and ultimately, cell death. In many Gram-negative bacteria, DNA gyrase is the primary target. nih.gov This established mechanism for quinolones is the proposed pathway for the antibacterial effects observed in 7-chloroquinoline derivatives.

Lanosterol 14α-Demethylase: Lanosterol 14α-demethylase (CYP51) is a critical enzyme in the ergosterol biosynthesis pathway in fungi. researchgate.net This pathway is essential for maintaining the integrity and function of the fungal cell membrane. The azole class of antifungal drugs functions by inhibiting this enzyme. researchgate.net While direct inhibition of lanosterol 14α-demethylase by 7-chloroquinoline derivatives is not as firmly established as the azoles, some related fluoroquinolone compounds have been found to affect ergosterol biosynthesis when used in combination with other antifungals against Aspergillus fumigatus. This suggests that the ergosterol pathway may be a potential, albeit perhaps indirect, target for quinoline-based antifungal compounds, representing an area for further mechanistic investigation.

Enzyme Inhibition and Receptor Modulation Studies

Derivatives of the this compound structure have been the subject of numerous investigations to determine their potential as modulators of key enzymes and receptors involved in various pathological conditions. These studies are crucial for understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.

Botulinum Neurotoxin Serotype A (BoNT/A) Light Chain Metalloprotease Inhibition

Botulinum neurotoxin serotype A (BoNT/A) is one of the most potent toxins known, and its light chain (LC) is a zinc-dependent metalloprotease that cleaves specific neuronal proteins, leading to paralysis. The 4-amino-7-chloroquinoline (4,7-ACQ) moiety, closely related to this compound, has been identified as a foundational structure for potent, non-zinc-chelating inhibitors of the BoNT/A LC. researchgate.net

Initial research identified antimalarial drugs containing the 4,7-ACQ substructure as some of the first small-molecule inhibitors of BoNT/A LC. nih.gov These compounds were often composed of a 4,7-ACQ unit tethered to other moieties such as adamantane or cholic acid, exhibiting IC50 values in the low micromolar range. This discovery spurred the development of second-generation inhibitors with significantly enhanced potency. By introducing an amino group at the C(3) position of the cholate component, researchers achieved a marked increase in inhibitory activity, with IC50 values for some derivatives ranging from 0.81 to 2.27 μM.

Further structural modifications led to the creation of bis(steroidal)-4,7-ACQ and bis(4,7-ACQ)cholate derivatives, which demonstrated nanomolar potencies. For instance, one such derivative, compound 67 in a referenced study, exhibited a Ki of 0.10 μM. Docking simulations suggest that the inhibitory mechanism involves coordination with the enzyme's catalytic zinc atom and the expulsion of the catalytic water molecule, in addition to specific contacts with amino acid residues in the active site. In cell-based assays using primary neurons, select derivatives were able to protect the native substrate, SNAP-25, from cleavage by the BoNT/A holotoxin by up to 89%.

| Compound Type | Modification | IC50 / Ki Values | Reference |

| First-Generation Inhibitors | 4,7-ACQ tethered to cholic acid or adamantane | Low micromolar IC50 | |

| Second-Generation Inhibitors | Amino group at C(3) of cholate component | 0.81 to 2.27 μM IC50 | |

| Bis-derivatives | Bis(steroidal)-4,7-ACQ or Bis(4,7-ACQ)cholate | 0.10 μM Ki (e.g., compound 67) |

Acetylcholinesterase Inhibitory Activity

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. nih.govnih.govnih.gov A study on 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives, which are structurally related to this compound, investigated their AChE inhibitory potential.

The study evaluated five different triazolyl-quinoline hybrids for their ability to inhibit AChE from two sources: a commercial preparation from the electric eel (Electrophorus electricus) and a homogenate from the larvae of the fall armyworm, Spodoptera frugiperda. The derivatives displayed weak inhibitory activity against the commercial electric-eel AChE, with the most active compound showing an IC50 of 27.7 µg/mL. tandfonline.com Similarly, low anti-ChE activity was observed on the S. frugiperda larvae homogenate, with an IC50 of 68.4 µg/mL for the most potent derivative. tandfonline.com Molecular docking simulations suggested that these compounds act as noncompetitive or mixed inhibitors, binding to the perimeter of the enzyme's catalytic active site rather than directly competing with the substrate. tandfonline.com

Another study on 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) demonstrated its ability to modulate AChE activity in the hippocampus and cerebral cortex of aging rats, restoring it to levels seen in younger animals. nih.gov

| Compound Series | Enzyme Source | Result (IC50) | Reference |

| 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives | Electrophorus electricus AChE | 27.7 µg/mL (most active) | tandfonline.com |

| 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives | Spodoptera frugiperda larvae homogenate | 68.4 µg/mL (most active) | tandfonline.com |

Cyclooxygenase (COX-1/COX-2) Affinity

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid into prostaglandins. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation. nih.gov While direct studies on this compound are limited, research on the broader quinoline class has revealed significant potential for COX inhibition.

Several studies have focused on designing and synthesizing novel quinoline derivatives as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. researchgate.netnih.gov For example, a series of 4-carboxyl quinoline derivatives featuring a methylsulfonyl COX-2 pharmacophore were synthesized and evaluated. One compound from this series, 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid, was identified as a potent and highly selective COX-2 inhibitor with an IC50 of 0.043 μM and a selectivity index greater than 513, surpassing the reference drug celecoxib. researchgate.net

Another study on new quinoline compounds incorporating a pyrazole scaffold found derivatives with high selectivity towards COX-2. nih.gov Three compounds, in particular, showed the highest inhibitory activity against COX-2, with IC50 values of 0.1, 0.11, and 0.11 μM, respectively. nih.gov Molecular docking experiments confirmed a preferential binding mode for these active compounds within the COX-2 active site. nih.gov These findings underscore the potential of the quinoline framework as a platform for developing potent and selective COX-2 inhibitors.

| Compound Series | Target | Result (IC50) | Selectivity Index (COX-1/COX-2) | Reference |

| 4-carboxyl quinoline derivative | COX-2 | 0.043 μM | >513 | researchgate.net |

| Quinoline-pyrazole hybrid (12c) | COX-2 | 0.1 μM | High | nih.gov |

| Quinoline-pyrazole hybrid (14a) | COX-2 | 0.11 μM | High | nih.gov |

| Quinoline-pyrazole hybrid (14b) | COX-2 | 0.11 μM | High | nih.gov |

Other Biological Activities

Beyond specific enzyme and receptor targets, derivatives of this compound have been explored for a range of other biological effects, highlighting the versatility of the 7-chloroquinoline core structure.

Antifeedant and Insecticidal Activities

The development of new agents to control insect pests is a continuous effort in agricultural science. Quinoline derivatives have shown promise in this area. A study on 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives assessed their insecticidal and antifeedant properties against the larvae of the fall armyworm, Spodoptera frugiperda. tandfonline.com

The compounds demonstrated significant larvicidal effects, with lethal dose (LD50) values below 3 mg/g of the insect. tandfonline.com One particular triazolyl-quinoline hybrid was found to be highly potent, with an LD50 of 0.65 mg/g, making it only two-fold less potent than the reference insecticide methomyl (LD50 = 0.34 mg/g). tandfonline.com In terms of antifeedant activity, another derivative was the most active, with a CE50 (concentration causing 50% feeding inhibition) of 162.1 μg/mL and a strong antifeedant index of 56-79% at concentrations between 250 and 1000 µg/mL. tandfonline.com

Furthermore, research on 4,7-dichloroquinoline derivatives has shown significant toxicity against the larval and pupal stages of mosquito vectors for malaria (Anopheles stephensi) and dengue (Aedes aegypti). The lethal concentrations (LC50) ranged from 4.408 µM/mL for first instar larvae of An. stephensi to 10.669 µM/mL for the pupae of Ae. aegypti. plos.org

| Compound Series | Pest Species | Activity Type | Result (Value) | Reference |

| 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline | Spodoptera frugiperda | Insecticidal | LD50 = 0.65 mg/g | tandfonline.com |

| 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline | Spodoptera frugiperda | Antifeedant | CE50 = 162.1 μg/mL | tandfonline.com |

| 4,7-dichloroquinoline | Anopheles stephensi | Larvicidal (I instar) | LC50 = 4.408 µM/mL | plos.org |

| 4,7-dichloroquinoline | Aedes aegypti | Pupicidal | LC50 = 10.669 µM/mL | plos.org |

Modulation of Neurotransmitter Systems (e.g., Serotonergic, Nitrergic, Glutamatergic, Cholinergic)

The influence of 7-chloroquinoline derivatives extends to the modulation of various neurotransmitter systems, suggesting their potential in the field of neuropharmacology.

Glutamatergic System: A study on 4-phenylselenyl-7-chloroquinoline (4-PSQ), a selenium-containing quinoline derivative, revealed anxiolytic-like effects mediated through the glutamatergic system. The research demonstrated that 4-PSQ reduced the uptake of the excitatory neurotransmitter [³H]glutamate in mouse brain preparations without affecting its release. tandfonline.com This modulation of glutamate homeostasis appears to contribute to its observed anxiolytic properties. tandfonline.com

Cholinergic System: As previously mentioned, 7-chloro-4-(phenylselanyl) quinoline was found to restore age-related reductions in acetylcholinesterase (AChE) activity in the brain. nih.gov By modulating this key enzyme, the compound influences the cholinergic system, which is vital for cognitive functions like learning and memory.

Other Systems: The 4-amino-7-chloroquinoline scaffold is also being investigated for its neuroprotective effects in the context of Parkinson's disease. nih.gov These compounds have been identified as agonists of the orphan nuclear receptor Nurr1, a critical transcription factor for the development and maintenance of midbrain dopaminergic neurons. nih.gov By activating Nurr1, these derivatives can suppress neurotoxic pro-inflammatory genes in glial cells (microglia and astrocytes), thereby protecting dopaminergic neurons from inflammation-induced death. nih.gov This indicates a modulatory role in pathways related to neuroinflammation, which are often intertwined with neurotransmitter systems. While direct evidence linking this compound to serotonergic or nitrergic systems is not prominent, the broad neuroactive profile of its close analogues suggests a complex pharmacology with the potential for cross-system interactions.

Antioxidant and Anti-inflammatory Effects

The therapeutic potential of quinoline-based compounds is frequently linked to their ability to modulate oxidative stress and inflammatory pathways. In vitro studies on this compound and its derivatives have explored these mechanisms, revealing significant antioxidant and anti-inflammatory properties.

Antioxidant Activity in In Vitro Models

Derivatives of 7-chloroquinoline have been investigated for their capacity to counteract oxidative stress using various standard assays. One such derivative, 4-phenylselenyl-7-chloroquinoline (4-PSQ), demonstrated antioxidant properties by protecting against the decrease of 2,2'-Azinobis-3-ethylbenzothiazoline 6-sulfonic acid (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) levels induced by croton oil in ear tissue samples. nih.gov These assays are common spectrophotometric methods used to determine the in vitro antioxidant activity of compounds. mdpi.com The DPPH assay measures the ability of a compound to scavenge the stable DPPH free radical, while the ABTS assay evaluates the scavenging of the ABTS radical cation. mdpi.comnih.gov The antioxidant potential of molecules can be attributed to mechanisms such as hydrogen atom transfer, electron transfer, or the chelation of transition metals. nih.gov

The research into various phenolic thiazoles and curcuminoid N-alkylpyridinium salts also highlights the utility of DPPH and Ferric Reducing Antioxidant Power (FRAP) assays in quantifying antioxidant capacity in vitro. nih.govmdpi.com These studies provide a framework for understanding how quinoline derivatives might exert their effects, suggesting that the 7-chloroquinoline scaffold contributes to free-radical scavenging activities.

| Assay | Derivative Studied | Observed Effect | Reference |

|---|---|---|---|

| ABTS (2,2'-Azinobis-3-ethylbenzothiazoline 6-sulfonic acid) | 4-phenylselenyl-7-chloroquinoline (4-PSQ) | Partially protected against the decrease in ABTS levels induced by croton oil. | nih.gov |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | 4-phenylselenyl-7-chloroquinoline (4-PSQ) | Partially protected against the decrease in DPPH levels induced by croton oil. | nih.gov |

Anti-inflammatory Effects in In Vitro Systems

The anti-inflammatory properties of 7-chloroquinoline derivatives have been demonstrated through their ability to suppress key inflammatory mediators in cell-based models. For instance, 4-amino-7-chloroquinoline derivatives have been shown to exert anti-inflammatory effects by suppressing the expression of pro-inflammatory genes in microglia, the resident immune cells of the central nervous system. nih.gov This suggests a mechanism involving the transcriptional regulation of inflammatory responses.

Further studies on other quinoline compounds have provided more detailed insights into these mechanisms. In lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) models, a common in vitro system for studying inflammation, quinoline derivatives have been shown to effectively suppress the overproduction of pro-inflammatory mediators. nih.gov These mediators include nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β). nih.govplos.org The inhibition of NO production is a key indicator of anti-inflammatory activity, as excessive NO is a hallmark of inflammatory conditions. mdpi.com

Mechanistically, the anti-inflammatory action of some quinolines is linked to the inhibition of the nuclear factor kappa B (NF-κB) pathway. nih.govplos.org NF-κB is a crucial transcription factor that governs the expression of many pro-inflammatory genes. mdpi.com Studies have shown that treatment with certain quinoline compounds leads to a dose-dependent reduction of NF-κB translocation into the nucleus, thereby preventing the activation of these genes. nih.gov

The derivative 4-phenylselenyl-7-chloroquinoline (4-PSQ) has also been shown to diminish edema formation and decrease myeloperoxidase (MPO) activity and reactive species levels in ear tissue inflamed by croton oil. nih.gov MPO is an enzyme released by neutrophils, and its activity is a marker of inflammatory cell infiltration. Furthermore, computational (in silico) analyses suggest that 4-PSQ and its analogues have a higher affinity for cyclooxygenase-2 (COX-2) than for cyclooxygenase-1 (COX-1), indicating a potential mechanism for their anti-inflammatory effects. nih.gov

| Derivative/Compound Class | In Vitro Model | Key Findings | Reference |

|---|---|---|---|

| 4-amino-7-chloroquinoline derivatives | Microglia | Suppressed pro-inflammatory gene expression. | nih.gov |

| 4-phenylselenyl-7-chloroquinoline (4-PSQ) | Croton oil-induced inflammation in ear tissue | Decreased myeloperoxidase (MPO) activity and reactive species levels. | nih.gov |

| Quinoline compounds (general) | LPS-stimulated RAW 264.7 macrophages | Suppressed production of NO, TNF-α, IL-6, and IL-1β. Inhibited NF-κB activation. | nih.govplos.org |

Structure Activity Relationship Sar Studies and Rational Design Principles for 4 Acetyl 7 Chloroquinoline Derivatives

Impact of Substituents at the C-4 Position of the Quinoline (B57606) Ring

The C-4 position of the 7-chloroquinoline (B30040) nucleus is a primary site for chemical modification to modulate biological activity. Variations at this position significantly influence the compound's interaction with biological targets, thereby affecting its therapeutic potential.

The presence of a basic amino side chain at the C-4 position is a well-established requirement for the antimalarial activity of 4-aminoquinolines. This side chain is believed to be crucial for the accumulation of the drug in the acidic food vacuole of the parasite. nih.gov The length and nature of the amino-alkyl side chain are critical determinants of activity.

Research on 4-aminoquinoline (B48711) derivatives has shown that a dialkylaminoalkyl side chain with two to five carbon atoms between the nitrogen atoms is optimal for antimalarial activity. pharmacy180.com Specifically, the 4-diethylaminomethylbutylamino side chain is a key feature in highly active compounds like chloroquine (B1663885). pharmacy180.com While the 4-aminoquinoline nucleus is responsible for complexing with ferriprotoporphyrin IX (Fe(III)PPIX), and the 7-chloro group is necessary for inhibiting β-hematin formation, the aminoalkyl group is essential for potent antiplasmodial activity. nih.gov

However, some short-chain analogs of 4-aminoquinoline, while active against chloroquine-resistant strains, are susceptible to biotransformation through dealkylation, which can reduce their biological efficacy. nih.gov To overcome this, focused libraries of 4-aminoquinoline molecules with varied functionalities have been developed, leading to the identification of derivatives with improved activity against resistant parasites. nih.gov Studies on novel 7-chloroquinoline derivatives have indicated that the introduction of less bulky side chains can lead to greater antimalarial activity. mesamalaria.org

Table 1: Impact of Amino-Alkyl Side Chain Length on Activity

| Side Chain at C-4 | Carbon Chain Length | Relative Activity | Key Findings | Reference |

| Diethylaminoethyl | 2 | Moderate | Active, but shorter than optimal. | pharmacy180.com |

| Diethylaminopropyl | 3 | High | Increased activity compared to the ethyl chain. | pharmacy180.com |

| Diethylaminobutyl | 4 | Optimal | Considered optimal for antimalarial activity in many analogs. | pharmacy180.com |

| Diethylaminopentyl | 5 | High | Activity remains high, but may start to decrease beyond this length. | pharmacy180.com |

| Bulky Substituents | Varied | Generally Lower | Less bulky side chains tend to show greater antimalarial activity. | mesamalaria.org |

The incorporation of an anilino moiety at the C-4 position of the 7-chloroquinoline ring has been a successful strategy in the design of new therapeutic agents. The substitution pattern on the anilino ring plays a significant role in modulating the biological activity. For instance, the introduction of an aromatic ring in the side chain, as seen in amodiaquine, can lead to compounds with reduced toxicity and activity compared to chloroquine. pharmacy180.comyoutube.com

In the context of anticancer agents, a series of quinoline-chalcone hybrids were synthesized from 3- or 4-[(7-chloroquinolin-4-yl)amino]acetophenone. Several of these compounds, particularly those from the 3-substituted series, displayed significant cytotoxic effects against human prostate tumor cells. researchgate.net This indicates that the position of the acetylphenylamino group and subsequent modifications are critical for anticancer activity.

Furthermore, the replacement of the phenyl ring with other aromatic or heterocyclic systems can also influence activity. The specific electronic and steric properties of these substituents can alter the binding affinity of the molecule to its target.

Table 2: Influence of Anilino Moiety Substitutions on Activity

| Anilino Moiety at C-4 | Substitution on Anilino Ring | Biological Activity | Key Findings | Reference |

| Acetylphenylamino | 3-position | Significant Cytotoxicity | 3-substituted derivatives showed notable activity against prostate cancer cells. | researchgate.net |

| Acetylphenylamino | 4-position | Moderate Activity | 4-substituted derivatives were also active, but generally less so than the 3-substituted counterparts. | researchgate.net |

| Unsubstituted Anilino | - | Varies | The basic anilino scaffold is a key component, with substitutions modulating activity. | acs.org |

| Heterocyclic Substituted Anilino | Varied | Varies | Replacement of the phenyl ring with heterocycles can lead to novel activities. |

The introduction of aryloxy and arylselanyl groups at the C-4 position has been explored to develop novel compounds with anti-inflammatory and antinociceptive properties. A study on 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) and its analogs revealed that substitutions on the phenylselanyl moiety significantly alter the compound's efficacy. nih.gov

Analogs with electron-withdrawing groups such as -F, -CF3, and -Bis-CF3 on the phenyl ring exhibited notable antinociceptive effects. nih.gov In contrast, the introduction of a methyl group (-CH3) or a selenium acid group (-OOH) resulted in reduced or absent activity in certain models. nih.gov In silico analysis suggested that these compounds have a higher affinity for COX-2 over COX-1, and that substitutions can affect properties like gastrointestinal absorption and blood-brain barrier penetration. nih.gov

Table 3: Effects of Arylselanyl Group Substitutions on Antinociceptive Activity

| Substituent on Phenylselanyl Group | Effect on Antinociceptive Activity | Key In Silico Findings | Reference |

| -H (4-PSQ) | Promising | - | nih.gov |

| -F | Exhibited antinociceptive effects | Higher COX-2 affinity | nih.gov |

| -CF3 | Exhibited antinociceptive effects | Higher COX-2 affinity | nih.gov |

| -Bis-CF3 | Exhibited antinociceptive effects | Low GI absorption, no BBB penetration | nih.gov |

| -CH3 | Reduced activity in some models | Higher COX-2 affinity | nih.gov |

| -OOH | Reduced activity in some models | No BBB penetration | nih.gov |

Hybrid molecules incorporating the 7-chloroquinoline scaffold with other heterocyclic rings, such as triazoles and pyrazolines, have shown promising biological activities. The combination of these pharmacophores can lead to compounds with dual action or enhanced potency. researchgate.net

The rationale behind this approach is that the resulting hybrid molecule may have multiple mechanisms of action or improved pharmacokinetic properties compared to the individual components.

Table 4: Contribution of Heterocyclic Linkers to Biological Activity

| Heterocyclic Linker at C-4 | Target Activity | Key Findings | Reference |

| Pyrazoline | Antimalarial, Anticancer | Hybrid compounds showed dual action and significant inhibition of β-hematin formation. | researchgate.net |

| 1,2,3-Triazole | Antimicrobial, Antimalarial, Anticancer | The triazole linkage enhances the bioactivity of the 7-chloroquinoline scaffold. | dntb.gov.ua |

| Hydrazone | Anticancer, Antimalarial, Antifungal | 7-Chloroquinolinehydrazones are a well-studied class with a wide range of biological activities. | mdpi.comnih.gov |

Significance of Substituents at the C-7 Position of the Quinoline Ring

The C-7 position of the quinoline ring is another critical site for substitution, with the nature of the substituent profoundly influencing the molecule's electronic properties and, consequently, its biological activity.

The presence of a halogen, particularly chlorine, at the C-7 position is a hallmark of many biologically active quinoline derivatives, most notably in the realm of antimalarial drugs. The 7-chloro group is considered a requirement for the β-hematin inhibitory activity of 4-aminoquinolines. nih.gov The electron-withdrawing nature of the halogen at this position is crucial for the drug's mechanism of action.

Studies on a series of 4-aminoquinoline derivatives with different substituents at the 7-position have shown that electron-withdrawing groups lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain. bohrium.com This, in turn, affects the pH trapping of the compound in the parasite's food vacuole. The β-hematin inhibitory activity of these derivatives correlates with the electron-withdrawing capacity of the group at the C-7 position, as described by the Hammett constant. bohrium.com

While chlorine is the most common halogen at this position, other halogens have also been investigated. The specific halogen can influence the lipophilicity and electronic character of the molecule, thereby fine-tuning its activity. For instance, in the context of certain anticancer agents, the substitution pattern of halogens at the C-5 and C-7 positions was found to have a minor impact on their cytotoxic activity, though the nature of the leaving halido group did have a significant influence in some cases. acs.org

Table 5: Significance of Halogen Substitutions at C-7

| Halogen at C-7 | Key Role/Effect | Impact on Activity | Reference |

| Chlorine (Cl) | Electron-withdrawing, essential for β-hematin inhibition. | Optimal for antimalarial activity in many quinoline derivatives. | nih.govpharmacy180.com |

| Bromine (Br) | Electron-withdrawing, similar to chlorine. | Can be a viable substitute for chlorine, with modulated activity. | researchgate.net |

| Fluorine (F) | Highly electronegative, can alter metabolic stability. | Can switch the selectivity of inhibition between different biological targets. | researchgate.net |

| Iodine (I) | Less electronegative, more lipophilic. | Can influence activity through altered lipophilicity and electronic effects. | acs.org |